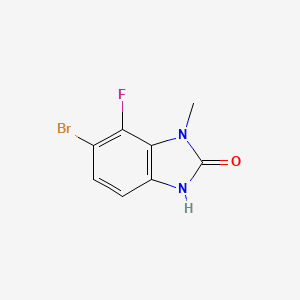
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine and fluorine substituents on the benzimidazole ring, which can significantly influence its chemical and biological properties. The molecular formula of this compound is C8H6BrFN2O, and it has a molecular weight of 245.05 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-7-fluoro-1,3-dihydro-1-methyl-2H-benzimidazole with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted benzimidazole derivatives .
Applications De Recherche Scientifique
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Benzimidazol-2-one, 7-bromo-6-fluoro-1,3-dihydro-1-methyl-
- 2H-Benzimidazol-2-one, 6-chloro-7-fluoro-1,3-dihydro-1-methyl-
- 2H-Benzimidazol-2-one, 6-bromo-7-chloro-1,3-dihydro-1-methyl-
Uniqueness
2H-Benzimidazol-2-one, 6-bromo-7-fluoro-1,3-dihydro-1-methyl- is unique due to the specific combination of bromine and fluorine substituents on the benzimidazole ring.
Propriétés
Formule moléculaire |
C8H6BrFN2O |
|---|---|
Poids moléculaire |
245.05 g/mol |
Nom IUPAC |
5-bromo-4-fluoro-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H6BrFN2O/c1-12-7-5(11-8(12)13)3-2-4(9)6(7)10/h2-3H,1H3,(H,11,13) |
Clé InChI |
KNJRZSVCFOXYAC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2F)Br)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















